Here are some specific examples of its use in scientific research:
1-Bromo-3,5-difluorobenzene can serve as a starting material for the synthesis of various pharmaceuticals and agrochemicals. For instance, it was used in the preparation of 4-bromo-2,6-difluorobenzoic acid, a key intermediate in the synthesis of a potential anti-cancer drug [].
The unique electronic properties of 1-Bromo-3,5-difluorobenzene can be exploited in the design and development of liquid crystals. These materials exhibit specific optical properties that find applications in various technological fields, including displays and optical communication [].
Researchers are exploring the potential of 1-Bromo-3,5-difluorobenzene in the development of novel catalysts and materials with tailored properties. Its reactivity and functional groups can be utilized to create new materials for applications in various fields, such as energy storage and conversion [].
1-Bromo-3,5-difluorobenzene is an aromatic organic compound belonging to the class of halobenzenes. It is a derivative of benzene with a bromine atom at the first position (para position) and fluorine atoms at the third and fifth positions (meta positions) of the benzene ring.
This specific compound is not naturally occurring and is synthesized in laboratories for various research purposes. Its significance lies in its use as an intermediate in organic synthesis, particularly in the preparation of more complex molecules with desired properties [].
1-Bromo-3,5-difluorobenzene has a six-membered carbon ring (benzene ring) with alternating single and double bonds. A bromine atom is attached to the first carbon atom, and fluorine atoms are attached to the third and fifth carbon atoms. The planar structure and delocalized electrons in the aromatic ring contribute to its unique chemical properties [].
Here are some key features of its structure:
1-Bromo-3,5-difluorobenzene can undergo various chemical reactions due to the presence of the reactive bromine atom and the activated aromatic ring. Here are some examples:
BrC6H3F2 + NaOH -> HOC6H2F3 + NaBr (Equation 1)
This palladium-catalyzed reaction allows for the introduction of a variety of vinyl or aryl groups at the position of the bromine atom. This reaction is valuable for creating more complex aromatic molecules.
The bromine atom can be exchanged with other metals like lithium (Li) using strong organometallic reagents like n-butyllithium (n-BuLi). This intermediate can then be used for further functionalization of the aromatic ring.
1-Bromo-3,5-difluorobenzene is a flammable liquid and can irritate the skin and eyes. Exposure may cause harm to organs through prolonged or repeated exposure [].
Here are some safety considerations for handling this compound:
1-Bromo-3,5-difluorobenzene serves multiple applications:
Several methods exist for synthesizing 1-bromo-3,5-difluorobenzene:
Several compounds share structural similarities with 1-bromo-3,5-difluorobenzene. Here is a comparison highlighting its uniqueness:
Compound | Molecular Formula | Key Features |
---|---|---|
3-Bromoaniline | CHBr | Contains an amino group; used in dye synthesis. |
1-Bromo-2,4-difluorobenzene | CHBrF | Different fluorine positions; used in agrochemicals. |
1-Bromo-4-fluorobenzene | CHBrF | Only one fluorine; less reactive than 1-bromo-3,5-difluorobenzene. |
1-Bromo-2-fluorobenzene | CHBrF | Similar reactivity; different substitution pattern. |
Uniqueness: The presence of two fluorine atoms at the meta positions relative to the bromine atom enhances its electrophilic character compared to other bromo-substituted benzenes. This unique positioning allows for specific reactivity patterns that can be exploited in synthetic chemistry.
Flammable;Irritant;Health Hazard;Environmental Hazard